REACTION_CXSMILES
|
[N+](C1C=C([N+]([O-])=O)C=[CH:6][C:5]=1[S:13]([O-:16])(=[O:15])=O)([O-])=O.[Na+].[N+](C1C=C(C=[C:28]([N+]([O-])=O)[CH:29]=1)C(O)=O)([O-])=O>>[CH:29]([S:13]([CH2:5][S:13]([CH:5]=[CH2:6])(=[O:15])=[O:16])(=[O:16])=[O:15])=[CH2:28] |f:0.1|
|
Name
|
sodium 2,4-dinitrobenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)S(=O)(=O)CS(=O)(=O)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |